Cas no 1805207-92-4 (2-(Difluoromethyl)-4-hydroxy-3-iodopyridine-5-carboxaldehyde)

2-(Difluoromethyl)-4-hydroxy-3-iodopyridine-5-carboxaldehyde is a versatile heterocyclic compound featuring a difluoromethyl group, hydroxyl substituent, and an iodine atom on a pyridine scaffold, along with a reactive aldehyde functionality. The presence of these functional groups enhances its utility as a key intermediate in pharmaceutical and agrochemical synthesis. The difluoromethyl group improves metabolic stability, while the iodine atom offers opportunities for further derivatization via cross-coupling reactions. The aldehyde moiety enables condensation or nucleophilic addition reactions, facilitating the construction of complex molecular frameworks. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its balanced reactivity and structural diversity.
2-(Difluoromethyl)-4-hydroxy-3-iodopyridine-5-carboxaldehyde structure
1805207-92-4 structure
Product Name:2-(Difluoromethyl)-4-hydroxy-3-iodopyridine-5-carboxaldehyde
CAS No:1805207-92-4
MF:C7H4F2INO2
MW:299.013441085815
CID:4887072
Update Time:2025-10-28

2-(Difluoromethyl)-4-hydroxy-3-iodopyridine-5-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethyl)-4-hydroxy-3-iodopyridine-5-carboxaldehyde
    • Inchi: 1S/C7H4F2INO2/c8-7(9)5-4(10)6(13)3(2-12)1-11-5/h1-2,7H,(H,11,13)
    • InChI Key: CUWIGFFYJSSHDV-UHFFFAOYSA-N
    • SMILES: IC1C(C(C=O)=CNC=1C(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 323
  • XLogP3: 1.1
  • Topological Polar Surface Area: 46.2

2-(Difluoromethyl)-4-hydroxy-3-iodopyridine-5-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029030125-250mg
2-(Difluoromethyl)-4-hydroxy-3-iodopyridine-5-carboxaldehyde
1805207-92-4 95%
250mg
$1,029.00 2022-04-01
Alichem
A029030125-500mg
2-(Difluoromethyl)-4-hydroxy-3-iodopyridine-5-carboxaldehyde
1805207-92-4 95%
500mg
$1,617.60 2022-04-01
Alichem
A029030125-1g
2-(Difluoromethyl)-4-hydroxy-3-iodopyridine-5-carboxaldehyde
1805207-92-4 95%
1g
$2,779.20 2022-04-01

2-(Difluoromethyl)-4-hydroxy-3-iodopyridine-5-carboxaldehyde Related Literature

Additional information on 2-(Difluoromethyl)-4-hydroxy-3-iodopyridine-5-carboxaldehyde

2-(Difluoromethyl)-4-hydroxy-3-iodopyridine-5-carboxaldehyde: A Comprehensive Overview

2-(Difluoromethyl)-4-hydroxy-3-iodopyridine-5-carboxaldehyde, with the CAS number 1805207-92-4, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a pyridine ring substituted with a difluoromethyl group, a hydroxyl group, an iodine atom, and a carboxaldehyde moiety. The combination of these functional groups imparts distinctive chemical and biological properties, making it a valuable molecule for various applications.

The synthesis of 2-(Difluoromethyl)-4-hydroxy-3-iodopyridine-5-carboxaldehyde involves a multi-step process that typically begins with the preparation of the pyridine ring. Recent advancements in synthetic methodologies have enabled chemists to optimize the synthesis pathway, ensuring higher yields and better purity. For instance, researchers have employed cross-coupling reactions and direct fluorination techniques to introduce the difluoromethyl group efficiently. These methods not only enhance the scalability of the synthesis but also reduce the environmental footprint compared to traditional approaches.

The structural uniqueness of this compound is further highlighted by its electronic properties. The presence of electron-withdrawing groups, such as the carboxaldehyde and iodine substituents, significantly influences the compound's reactivity. Recent studies have demonstrated that these groups can modulate the compound's ability to act as a ligand in metalloenzyme catalysis or as a substrate in enzymatic reactions. For example, investigations into its interaction with copper-containing enzymes have revealed potential applications in bioinorganic chemistry.

In terms of biological activity, 2-(Difluoromethyl)-4-hydroxy-3-iodopyridine-5-carboxaldehyde has shown promise in several areas. Preclinical studies suggest that it may exhibit anti-inflammatory properties due to its ability to inhibit specific cytokines. Additionally, its iodine substituent has been implicated in modulating thyroid hormone metabolism, opening avenues for research into endocrine-related therapies. The hydroxyl group further enhances its potential as an antioxidant agent, given its ability to scavenge free radicals effectively.

The application of this compound extends beyond pharmacology into materials science. Its ability to form stable coordination complexes with transition metals has led to its exploration as a building block for metal-organic frameworks (MOFs). Recent research has focused on its role in creating porous materials with applications in gas storage and catalysis. The carboxaldehyde group plays a pivotal role in these applications by providing sites for metal coordination while maintaining structural integrity.

From an environmental standpoint, understanding the fate and transport of CAS 1805207-92-4 is crucial for assessing its potential impact on ecosystems. Studies indicate that this compound undergoes rapid degradation under UV light, reducing its persistence in aquatic environments. However, further research is needed to evaluate its bioaccumulation potential and toxicity profiles across different species.

In conclusion, 2-(Difluoromethyl)-4-hydroxy-3-iodopyridine-5-carboxaldehyde, CAS number 1805207-92-4, represents a versatile molecule with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it an invaluable tool for advancing research in medicinal chemistry, materials science, and environmental toxicology. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly significant role in both academic and industrial settings.

Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk